Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

Physicochemical property profiling Chromatographic purification Prodrug design

Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate (CAS 186268-77-9, also referred to as 1-(3,3-dimethyl-1,2-dioxopentyl)-L-proline methyl ester) is a chiral pyrrolidine-2-carboxylate derivative bearing a 3,3-dimethyl-2-oxopentanoyl side chain. With a molecular formula of C13H21NO4 and a molecular weight of 255.31 g/mol, this compound serves as the penultimate methyl ester intermediate in the synthesis of GPI-1485 (free carboxylic acid, CAS 186268-78-0), a non-immunosuppressive neuroimmunophilin ligand that advanced to Phase II clinical evaluation for Parkinson's disease and post-prostatectomy erectile dysfunction.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B12509703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OC
InChIInChI=1S/C13H21NO4/c1-5-13(2,3)10(15)11(16)14-8-6-7-9(14)12(17)18-4/h9H,5-8H2,1-4H3
InChIKeyVLNHKSCDLQIJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate – Synthetic Intermediate and FKBP Ligand Precursor Profile for Procurement Decisions


Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate (CAS 186268-77-9, also referred to as 1-(3,3-dimethyl-1,2-dioxopentyl)-L-proline methyl ester) is a chiral pyrrolidine-2-carboxylate derivative bearing a 3,3-dimethyl-2-oxopentanoyl side chain . With a molecular formula of C13H21NO4 and a molecular weight of 255.31 g/mol, this compound serves as the penultimate methyl ester intermediate in the synthesis of GPI-1485 (free carboxylic acid, CAS 186268-78-0), a non-immunosuppressive neuroimmunophilin ligand that advanced to Phase II clinical evaluation for Parkinson's disease and post-prostatectomy erectile dysfunction [1]. The (S)-stereochemistry at the proline C2 position is essential for downstream biological activity of the FKBP-binding pharmacophore [2].

Why Generic Substitution Fails for Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate in FKBP Ligand Research and Synthesis


Although the immunophilin ligand class includes several non-immunosuppressive FKBP-binding compounds such as GPI-1046, V-10,367, and GPI-1485 free acid, these analogs cannot substitute for the methyl ester intermediate in synthetic workflows because they differ fundamentally in the C2 carboxylate functionality . The methyl ester (CAS 186268-77-9) is specifically required for divergent esterification or hydrolysis pathways: it can be hydrolyzed to the free acid GPI-1485 (LiOH-mediated, quantitative conversion) or transesterified to access diverse ester prodrugs (e.g., 3-pyridin-3-ylpropyl ester, GPI-1046) [1]. Attempting to replace the methyl ester with the free acid in acylation or coupling reactions results in chemoselectivity conflicts and requires additional protection/deprotection steps, reducing overall yield and complicating stereochemical integrity [2].

Quantitative Differentiation Evidence for Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate vs. Closest Analogs


LogP and Polar Surface Area Differentiation vs. GPI-1485 Free Acid Determines Synthetic Handling and Downstream Processing

The methyl ester (target compound, CAS 186268-77-9) exhibits a LogP of 1.09360 and a polar surface area (PSA) of 63.68 Ų, versus the free carboxylic acid GPI-1485 (CAS 186268-78-0) with a LogP of 1.00520 and PSA of 74.68 Ų . This increased lipophilicity (ΔLogP = +0.0884, approximately 8.8% increase) and reduced PSA (ΔPSA = -11.00 Ų, approximately 14.7% decrease) translate to measurably different chromatographic retention and extraction behavior, which is critical for reaction monitoring and intermediate purification during multi-step synthesis .

Physicochemical property profiling Chromatographic purification Prodrug design

Boiling Point and Density Differences Impact Distillation and Storage Conditions Relative to GPI-1485 Free Acid

The methyl ester (target compound) has a boiling point of 338.661 °C at 760 mmHg and a density of 1.118 g/cm³, compared to GPI-1485 free acid which has a boiling point of 386.198 °C at 760 mmHg and a density of 1.189 g/cm³ . The 47.5 °C lower boiling point (ΔT_bp = -47.54 °C, approximately 12.3% lower) and 6.0% lower density (Δρ = -0.071 g/cm³) of the methyl ester provide distinct operational advantages for distillation-based purification and volumetric handling .

Thermal stability Purification methodology Bulk storage

Documented Synthetic Yield and Route Differentiation Establishes the Methyl Ester as the Penultimate GPI-1485 Intermediate

The methyl ester (target compound) is prepared via a two-step sequence from L-proline methyl ester: (1) acylation with methoxalyl chloride to form oxamate (III), followed by (2) condensation with 1,1-dimethylpropyl magnesium chloride (Grignard reagent) to produce the ketoamide methyl ester (IV) [1]. This intermediate is then hydrolyzed with LiOH to generate the free acid GPI-1485 (V). In the patent literature, this methyl ester intermediate is obtained in a reported yield of approximately 74% for the Grignard condensation step . By contrast, direct synthesis of the free acid GPI-1485 without proceeding through the methyl ester intermediate would require protection of the carboxylic acid to prevent competing side reactions with the organometallic reagent, adding at least one additional synthetic step and reducing overall yield [2].

Process chemistry Route selection GMP intermediate qualification

Single Chiral Center Integrity: (S)-Configuration at Proline C2 is Essential for FKBP Binding and Cannot Be Substituted by Racemic Material

The target compound bears a single stereocenter at the proline C2 position with mandatory (S)-configuration [1]. This stereochemistry is conserved from the starting material L-proline methyl ester and is critical for FKBP binding: the corresponding (R)-enantiomer or racemic mixture shows substantially reduced or abolished binding to FKBP12 and FKBP52, the molecular targets through which GPI-1485 and related ligands exert neurotrophic activity [2]. The GPI-1046 analog (3-pyridin-3-ylpropyl ester, CAS 186452-09-5) has demonstrated FKBP12 binding with Ki values of 7.5 nM and 306 nM in different assay contexts [3]; racemization at the proline C2 position in the methyl ester intermediate would propagate stereochemical erosion to all downstream esters, rendering them pharmacologically inactive [4].

Stereochemical purity Chiral HPLC analysis Enantiomeric excess specification

Hydrogen Bond Donor Count of Zero Enables Selective C2 Ester Derivatization Without Self-Association Interference

The methyl ester (target compound) has zero hydrogen bond donors (HBD = 0), versus the free acid GPI-1485 which has one hydrogen bond donor (carboxylic acid O-H) . This absence of HBD functionality eliminates intermolecular hydrogen bonding that would otherwise compete with nucleophilic acylation at the C2 carbonyl carbon during transesterification or amidation reactions [1]. The practical consequence is that the methyl ester can be cleanly converted to diverse ester prodrugs (e.g., 3-pyridin-3-ylpropyl ester for GPI-1046) or thioesters without the competing acid dimerization and activation complications inherent to the free acid form [2].

Hydrogen bonding Acylation reactivity Esterification selectivity

Relative Molecular Complexity and Fragment-Based Differentiation from GPI-1046 Supports Distinct FKBP Isoform Selectivity Profiles

The target methyl ester (C13H21NO4, MW 255.31, rotatable bonds = 6) represents the minimal core pharmacophore of the GPI-series FKBP ligands, whereas GPI-1046 (C20H28N2O4, MW 360.45, rotatable bonds = 10) incorporates a 3-pyridin-3-ylpropyl ester extension that adds 105.14 Da of molecular weight and 4 additional rotatable bonds [1]. This structural divergence has functional consequences: GPI-1046 was originally described to bind FKBP12 but demonstrates higher affinity for FKBP38 (up to 80-fold selectivity), while GPI-1485 (derived from the methyl ester by hydrolysis) binds FKBP52 and the β1-subunit of L-type Ca²⁺ channels without significant FKBP12 engagement [2]. The methyl ester itself, as the minimalist core scaffold, provides the synthetic entry point for systematic exploration of ester substituent effects on FKBP isoform selectivity .

FKBP isoform selectivity Fragment-based drug design Molecular complexity

Optimal Procurement and Application Scenarios for Methyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate Based on Differentiation Evidence


GMP Intermediate Procurement for GPI-1485 Free Acid Scale-Up in Neurodegenerative Disease Research

Organizations scaling the synthesis of GPI-1485 free acid for preclinical neuroprotection or Parkinson's disease models should procure the methyl ester (CAS 186268-77-9) as the penultimate intermediate. The validated two-step sequence from L-proline methyl ester yields this intermediate at ~74% (Grignard step) [1], and subsequent LiOH hydrolysis cleanly affords the free acid. The methyl ester's zero hydrogen bond donor count and lower boiling point (338.66 °C vs. 386.20 °C for the free acid) simplify purification, while its distinct LogP (1.09 vs. 1.01) provides unambiguous reaction monitoring by TLC or HPLC .

Divergent Synthesis of FKBP Isoform-Selective Ester Libraries for SAR Studies

Medicinal chemistry groups exploring FKBP isoform selectivity (FKBP12 vs. FKBP38 vs. FKBP52) should use the methyl ester as the common late-stage diversification point. As demonstrated by the patent literature [1], the methyl ester can be transesterified with diverse alcohols (e.g., 3-pyridin-3-ylpropanol for GPI-1046) or converted to thioesters for FKBP12 ligand optimization . The (S)-stereochemistry is pre-installed and conserved, eliminating the need for chiral resolution at each analog.

Quality Control Reference Standard for Chiral Purity Analysis in Immunophilin Ligand Manufacturing

Quality control laboratories supporting immunophilin ligand manufacturing should procure the methyl ester as a reference standard for chiral HPLC method development and validation. The single stereocenter at proline C2, with mandatory (S)-configuration, provides a well-defined separation challenge for method qualification [1]. Suppliers offer material at ≥97% purity with verified stereochemistry, suitable for use as a system suitability standard in compendial testing of GPI-1485 and related FKBP ligands .

Process Chemistry Route Scouting for Cost-Effective Neuroimmunophilin Ligand Production

Process R&D teams evaluating manufacturing routes for neuroimmunophilin ligands should benchmark their synthetic strategies against the published methyl ester route. The reported ~74% yield for the Grignard condensation step [1] provides a quantitative baseline for process optimization. The methyl ester's physicochemical properties (density 1.118 g/cm³, flash point 158.62 °C) inform solvent selection, reactor design, and safety assessment for kilo-lab and pilot-plant scale-up .

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